molecular formula C8H9BrO B144796 (R)-1-(3-Bromophenyl)ethanol CAS No. 134615-24-0

(R)-1-(3-Bromophenyl)ethanol

Cat. No.: B144796
CAS No.: 134615-24-0
M. Wt: 201.06 g/mol
InChI Key: ULMJQMDYAOJNCC-ZCFIWIBFSA-N
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Description

®-1-(3-Bromophenyl)ethanol is an organic compound with the molecular formula C₈H₉BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanol group. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-1-(3-Bromophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3-bromoacetophenone using a chiral reducing agent to ensure the desired ®-configuration. The reaction typically employs reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions to achieve the reduction.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Bromophenyl)ethanol may involve the use of catalytic hydrogenation processes. This method utilizes a chiral catalyst to selectively reduce the ketone group in 3-bromoacetophenone to the corresponding alcohol. The choice of catalyst and reaction conditions are optimized to maximize yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-bromoacetophenone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

    Reduction: Further reduction of ®-1-(3-Bromophenyl)ethanol can yield 3-bromophenylethane using strong reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in water.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium ethoxide (NaOEt) in ethanol.

Major Products

    Oxidation: 3-Bromoacetophenone

    Reduction: 3-Bromophenylethane

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

®-1-(3-Bromophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of chiral drugs.

    Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromophenyl)ethanol involves its interaction with specific molecular targets. The bromine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The ethanol group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Bromophenyl)ethanol: The enantiomer of ®-1-(3-Bromophenyl)ethanol, differing in the spatial arrangement of atoms around the chiral center.

    3-Bromoacetophenone: A precursor in the synthesis of ®-1-(3-Bromophenyl)ethanol.

    3-Bromophenylethane: A reduced form of ®-1-(3-Bromophenyl)ethanol.

Uniqueness

®-1-(3-Bromophenyl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in applications where enantiomeric purity is essential, such as in the synthesis of chiral drugs. The presence of the bromine atom also allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(1R)-1-(3-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMJQMDYAOJNCC-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370558
Record name (R)-1-(3-Bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134615-24-0
Record name (+)-1-(3-Bromophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134615-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(3-Bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(3-bromophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Commercially available 3-bromobenzaldehyde (5.0 g, 27 mmol) was dissolved in anhydrous dichloromethane (200 mL) under a dry nitrogen atmosphere and cooled in a dry ice/acetone bath to −78° C. Trimethyl aluminum 2M solution in toluene (16.2 mL, 32 mmol) was added dropwise. After 0.5 h the reaction mixture was allowed to warm to room temperature during which time the cloudiness of the reaction resolved to a clear yellow solution which then proceeded to a colorless solution. After stirring for 1 h at room temperature the reaction mixture was cooled in an ice bath and 1N HCl (100 mL) was added dropwise. The reaction mixture was transferred to a separatory funnel and the organic layer was isolated, dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure. The crude product was purified by silica gel flash column chromatography eluting with 1:1 Ethyl acetate/hexane to provide 5.4 g (99%) of A4.1a as a colorless oil. LCMS (M+H−OH)+=183, 185
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
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0 (± 1) mol
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reactant
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Quantity
16.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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